molecular formula C22H21N5O2S3 B12697080 Benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide CAS No. 116854-91-2

Benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide

Cat. No.: B12697080
CAS No.: 116854-91-2
M. Wt: 483.6 g/mol
InChI Key: QWGQPSBQBOUMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzenesulfonic acid group, a benzothiazole moiety, and a hydrazide linkage. It has been studied for its potential as an inhibitor of human neutrophil elastase, an enzyme involved in various inflammatory conditions .

Preparation Methods

The synthesis of benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

Benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves its interaction with specific molecular targets, such as human neutrophil elastase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the degradation of extracellular matrix proteins. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is stabilized by interactions with the enzyme’s catalytic triad .

Comparison with Similar Compounds

Benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its specific biological and chemical properties.

Properties

CAS No.

116854-91-2

Molecular Formula

C22H21N5O2S3

Molecular Weight

483.6 g/mol

IUPAC Name

1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]-2-methylphenyl]-3-benzylthiourea

InChI

InChI=1S/C22H21N5O2S3/c1-15-13-17(11-12-18(15)24-21(30)23-14-16-7-3-2-4-8-16)32(28,29)27-26-22-25-19-9-5-6-10-20(19)31-22/h2-13,27H,14H2,1H3,(H,25,26)(H2,23,24,30)

InChI Key

QWGQPSBQBOUMKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NNC2=NC3=CC=CC=C3S2)NC(=S)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.